![molecular formula C10H8ClN3OS B1324956 1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone CAS No. 952183-72-1](/img/structure/B1324956.png)
1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyridine ring and a thiazole ring, both of which are heterocyclic compounds . The exact molecular structure could not be determined from the available information.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. It’s likely that the compound could participate in a variety of reactions due to the presence of the reactive pyridine and thiazole rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its molecular weight, solubility, melting point, boiling point, and others .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- The compound has been utilized as a starting material in the synthesis of heterocyclic compounds. For example, it has undergone diazotization and reactions with phenyl isothiocyanate to produce thiourea derivatives and triazine derivatives. These reactions demonstrate its versatility as a precursor in heterocyclic chemistry (Attaby et al., 2006).
Biomedical Research
- Several studies have used derivatives of this compound in the investigation of antimicrobial, antifungal, and antiviral activities. These include synthesis and testing of thiazole derivatives for cytotoxicity and anti-HSV1 activity (Abdel‐Aziz et al., 2011).
- Its derivatives have shown significant antimicrobial activity against various strains of bacteria and fungi, as well as antitubercular and antimalarial activities. This highlights its potential in developing new antimicrobial agents (Vekariya et al., 2017).
Chemical Characterization and Complexation Studies
- The compound has been involved in studies focusing on the synthesis and characterization of heterocyclic compounds, elucidating their structures through various spectroscopic methods. This contributes to the understanding of its chemical properties and potential applications (Mabkhot et al., 2011).
- Research has also been conducted on the complexation properties of derivatives with metals like zinc, magnesium, and calcium, which is important in understanding its interaction with metal ions and potential applications in catalysis or material science (Matczak-Jon et al., 2010).
Analyse Biochimique
Biochemical Properties
1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating enzyme activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of genes involved in apoptosis, cell cycle regulation, and metabolic processes . Additionally, it has been observed to impact cellular metabolism by modulating the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in the transcriptional activity of target genes, thereby modulating cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits stability and gradual degradation . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These effects are often dependent on the concentration and exposure duration of the compound.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses have been observed to have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been noted, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including disruptions in metabolic processes and cellular damage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic flux and metabolite levels . For example, it has been shown to affect pathways related to oxidative stress and energy metabolism. These interactions can lead to alterations in the levels of key metabolites and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues. The distribution pattern is often influenced by the compound’s chemical properties, such as solubility and affinity for specific cellular components.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function . It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization allows the compound to interact with its target biomolecules effectively, thereby exerting its biochemical effects.
Propriétés
IUPAC Name |
1-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3OS/c1-6(15)8-5-13-10(16-8)14-9-3-2-7(11)4-12-9/h2-5H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRAZGRCAWCTNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)NC2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501205705 | |
| Record name | 1-[2-[(5-Chloro-2-pyridinyl)amino]-5-thiazolyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501205705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
952183-72-1 | |
| Record name | 1-[2-[(5-Chloro-2-pyridinyl)amino]-5-thiazolyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-[(5-Chloro-2-pyridinyl)amino]-5-thiazolyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501205705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





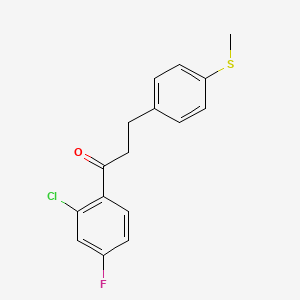
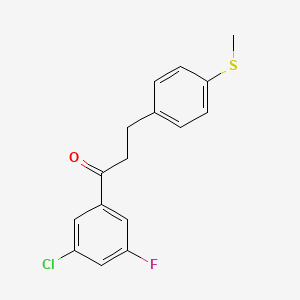

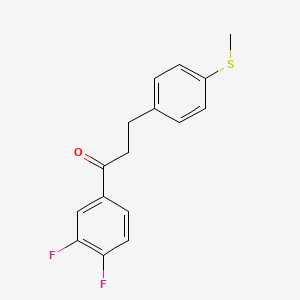


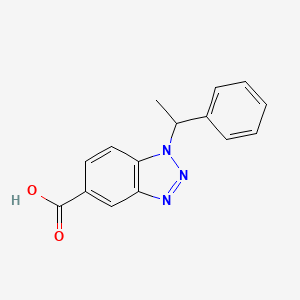
![2-chloro-N-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]acetamide](/img/structure/B1324886.png)
![2-chloro-N-[(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)methyl]acetamide](/img/structure/B1324887.png)
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1324891.png)
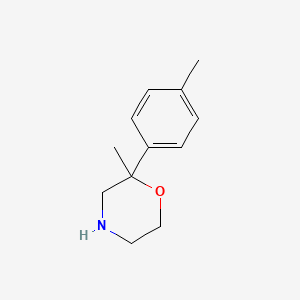
![4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine](/img/structure/B1324895.png)